molecular formula C12H17F2O4P B15162270 Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate CAS No. 177284-54-7

Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate

Cat. No.: B15162270
CAS No.: 177284-54-7
M. Wt: 294.23 g/mol
InChI Key: SHWYLEPDTXDJMF-UHFFFAOYSA-N
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Description

Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a difluoromethyl group attached to a 4-methoxyphenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of diethyl phosphite with a difluoromethylated aromatic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated phosphonic acids, substituted aromatic phosphonates, and reduced phosphine derivatives .

Scientific Research Applications

Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: It finds applications in the development of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The phosphonate group can also participate in coordination chemistry, forming stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [difluoro(4-bromophenyl)methyl]phosphonate
  • Diethyl [difluoro(4-chlorophenyl)methyl]phosphonate
  • Diethyl [difluoro(4-nitrophenyl)methyl]phosphonate

Uniqueness

Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate is unique due to the presence of the methoxy group on the aromatic ring. This group can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The methoxy group can also enhance the compound’s solubility and stability under various conditions .

Properties

CAS No.

177284-54-7

Molecular Formula

C12H17F2O4P

Molecular Weight

294.23 g/mol

IUPAC Name

1-[diethoxyphosphoryl(difluoro)methyl]-4-methoxybenzene

InChI

InChI=1S/C12H17F2O4P/c1-4-17-19(15,18-5-2)12(13,14)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

SHWYLEPDTXDJMF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)OC)(F)F)OCC

Origin of Product

United States

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